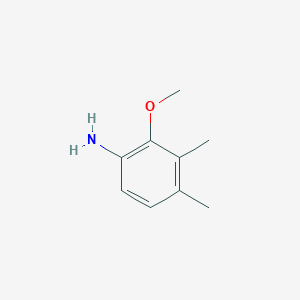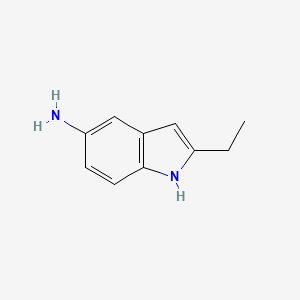
2-(1-cyclohexenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyclohexenyl)naphthalene is an organic compound with the molecular formula C16H16 It consists of a naphthalene ring system substituted with a cyclohexene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclohexenyl)naphthalene typically involves the reaction of naphthalene with cyclohexene under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with cyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification processes are crucial to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyclohexenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 2-(1-cyclohexenyl)naphthalen-1-ol or 2-(1-cyclohexenyl)naphthalen-1-one.
Reduction: Formation of 2-(1-cyclohexyl)naphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
2-(1-Cyclohexenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-cyclohexenyl)naphthalene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the naphthalene ring acts as a nucleophile. Additionally, the cyclohexene ring can participate in various addition reactions, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Cyclohexenyl)benzene
- 2-(1-Cyclohexenyl)phenol
- 2-(1-Cyclohexenyl)aniline
Uniqueness
2-(1-Cyclohexenyl)naphthalene is unique due to its combination of a naphthalene ring and a cyclohexene ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
54607-03-3 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-(cyclohexen-1-yl)naphthalene |
InChI |
InChI=1S/C16H16/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h4-6,8-12H,1-3,7H2 |
Clé InChI |
VUSWIQDCDAFREA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dichloro-4-pyridinyl)amino]-N-ethylbenzamide](/img/structure/B8726496.png)












